alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate

Description

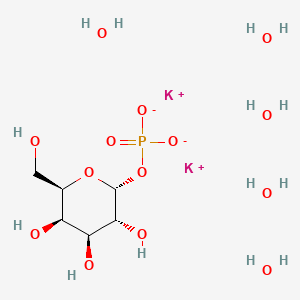

α-D-Galactose 1-phosphate dipotassium salt pentahydrate (CAS No. 19046-60-7) is a phosphorylated monosaccharide critical to galactose metabolism. It is a white, crystalline powder with a molecular formula of C₆H₁₁K₂O₉P·5H₂O and a molecular weight of 426.39 g/mol (pentahydrate form) . The compound is highly pure (≥98% by HPLC) and water-soluble (50 mg/mL) . It is sourced from bovine milk and stored at -20°C to maintain stability .

Properties

IUPAC Name |

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K.5H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;;;;/h2-10H,1H2,(H2,11,12,13);;;5*1H2/q;2*+1;;;;;/p-2/t2-,3+,4+,5-,6-;;;;;;;/m1......./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBRMLNCQMITLC-JFYWUTKTSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H21K2O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19046-60-7 | |

| Record name | α-D-galactose 1-(dipotassium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Reagents

-

Substrate : D-galactose (≥99% purity).

-

Enzyme Source : Recombinant galactokinase purified from E. coli or yeast expression systems.

-

Cofactors : ATP (adenosine triphosphate), Mg²⁺ ions (as MgCl₂).

-

Buffer System : Tris-HCl (pH 7.5–8.0) or HEPES-KOH (pH 7.5), supplemented with DTT (dithiothreitol) for enzyme stability.

The reaction is typically conducted at 37°C for 4–6 hours, with progress monitored via HPLC or spectrophotometric assays for ADP formation.

Workflow and Yield Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Galactose concentration | 10–50 mM | Linear increase up to 50 mM |

| ATP:Galactose ratio | 1:1 to 1:1.2 | Excess ATP prevents substrate depletion |

| Enzyme loading | 0.5–1.0 U/mg substrate | Higher activity reduces reaction time |

| Temperature | 37°C | Maintains enzyme stability |

Post-reaction, the mixture is heated to 95°C for 5 minutes to denature the enzyme, followed by centrifugation to remove precipitates. The supernatant containing α-D-galactose 1-phosphate is then neutralized with potassium hydroxide to form the dipotassium salt.

Chemical Phosphorylation of D-Galactose

For non-enzymatic synthesis, chemical phosphorylation employs phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphoric acid (H₃PO₄) under controlled conditions.

Stepwise Procedure

-

Protection of Hydroxyl Groups : Galactose is treated with acetic anhydride to form peracetylated galactose, shielding reactive hydroxyls.

-

Phosphorylation : The protected galactose reacts with phosphoryl chloride in anhydrous pyridine at 0–4°C for 12 hours.

-

Deprotection : The acetyl groups are removed via hydrolysis with potassium hydroxide (2 M, 60°C, 2 hours).

-

Salt Formation : Neutralization with KOH yields the dipotassium salt, followed by lyophilization.

Critical Parameters

| Step | Reagent Ratios | Key Considerations |

|---|---|---|

| Protection | 1:5 (galactose:Ac₂O) | Exclude moisture to prevent side reactions |

| Phosphorylation | 1:1.2 (galactose:POCl₃) | Low temperature minimizes degradation |

| Deprotection | 1:10 (product:KOH) | Controlled pH avoids epimerization |

This method achieves ~70–80% yield but requires rigorous purification to remove inorganic phosphate byproducts.

Purification and Crystallization

Ion-Exchange Chromatography

Crude α-D-galactose 1-phosphate is purified using DEAE-Sephadex or Dowex-1 (Cl⁻ form) columns. The compound elutes with a linear gradient of KCl (0.1–0.5 M) in Tris buffer (pH 8.0). Fractions are tested for phosphate content via colorimetric assays (e.g., ammonium molybdate).

Crystallization to Pentahydrate

The dipotassium salt is crystallized by slow evaporation at 4°C in a saturated aqueous solution. Key factors include:

-

Hydration Control : Adjust relative humidity to 60–70% to stabilize the pentahydrate form.

-

Seed Crystals : Addition of pre-formed crystals ensures uniform morphology.

-

Solubility : 50 mg/mL in water at 25°C, with clarity and colorlessness as quality indicators.

Characterization and Quality Control

Analytical Methods

Impurity Profiling

| Impurity | Specification | Test Method |

|---|---|---|

| Inorganic phosphate | ≤0.2% | Colorimetric assay |

| Free galactose | ≤1.0% | Enzymatic assay |

| Water content | 23% (Karl Fischer) | Titration |

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions where it acts as a donor of galactose units.

Common Reagents and Conditions

Phosphorylation: Catalyzed by galactokinase in the presence of ATP.

Dephosphorylation: Catalyzed by phosphatases under physiological conditions.

Glycosylation: Involves enzymes like uridyltransferase and UDP-glucose.

Major Products

Glucose-1-phosphate: Formed during the reaction with UDP-glucose.

UDP-galactose: Another product of the uridyltransferase-catalyzed reaction.

Scientific Research Applications

Biochemical Significance

Alpha-D-Galactose 1-phosphate plays a crucial role in the Leloir pathway, which is responsible for converting galactose into glucose-6-phosphate. This conversion is vital for energy production and metabolic processes in cells. The enzyme galactose-1-phosphate uridyltransferase (GALT) catalyzes the reaction that converts galactose-1-phosphate to UDP-galactose and glucose-1-phosphate, making this compound essential for understanding and treating classic galactosemia .

Diagnostic Tool for Galactosemia

Alpha-D-Galactose 1-phosphate dipotassium salt is utilized in assays to measure GALT activity, aiding in the diagnosis of classic galactosemia. The buildup of galactose and its metabolites can lead to severe complications if not properly managed. Reliable assays for GALT activity are essential for early diagnosis and treatment .

Case Study : A study conducted on fibroblast cells from patients with classic galactosemia demonstrated that measuring GALT activity using this compound provided significant insights into the metabolic dysfunctions present in these patients. The study highlighted the importance of using a consistent assay protocol to differentiate between normal and affected individuals based on enzyme activity levels .

Research on Metabolic Pathways

This compound serves as a substrate in various biochemical studies aimed at understanding metabolic pathways involving galactose. Research has shown that alterations in the metabolism of galactose can have broader implications for conditions like diabetes and metabolic syndrome.

Case Study : In a study examining the effects of dietary galactose on metabolic health, researchers utilized alpha-D-galactose 1-phosphate to trace metabolic pathways and understand how excess galactose impacts glucose metabolism . The findings underscored the necessity of monitoring dietary intake of galactose, especially in genetically susceptible populations.

Pharmaceutical Development

Alpha-D-Galactose 1-phosphate dipotassium salt is also explored in pharmaceutical formulations aimed at treating metabolic disorders. Its role as a metabolite can help in developing therapies that target specific enzymatic deficiencies associated with galactose metabolism.

Nutritional Supplements

Given its role in carbohydrate metabolism, this compound is being investigated for inclusion in nutritional supplements designed to support metabolic health, particularly for individuals with impaired carbohydrate metabolism.

Mechanism of Action

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate exerts its effects by participating in the Leloir pathway of galactose metabolism. It is converted to glucose-1-phosphate and UDP-galactose by the enzyme uridyltransferase. This conversion is crucial for the proper utilization and metabolism of galactose in the body .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Salt Forms : The dipotassium salt of galactose 1-phosphate enhances solubility compared to sodium salts (e.g., fructose 6-phosphate) .

- Hydration : Hydration states (e.g., pentahydrate vs. anhydrous) significantly affect molecular weight and stability .

- Storage : Most phosphorylated sugars require low-temperature storage (-20°C), while others (e.g., UDP-glucose) are stable at ambient conditions .

Metabolic Roles and Enzymatic Specificity

Commercial Specifications and Pricing

Note: Pricing varies significantly by supplier and quantity, with bulk purchases (e.g., 500 mg) costing ~$2,124.50/g compared to \sim$1,090/g for smaller quantities .

Biological Activity

Alpha-D-Galactose 1-phosphate dipotassium salt pentahydrate (α-D-Gal-1-P-K2•5H2O) is a phosphorylated sugar derivative that plays a crucial role in various biological processes, particularly in carbohydrate metabolism. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₆H₁₁K₂O₉P

- Molecular Weight : Approximately 336.32 g/mol

- CAS Number : 19046-60-7

- Appearance : Colorless to white crystalline powder

- Solubility : Soluble in water, forming a clear colorless solution at 5% concentration

Role in Metabolism

α-D-Galactose 1-phosphate is primarily involved in the Leloir pathway, which is the main metabolic route for galactose utilization in cells. This pathway converts galactose into glucose-1-phosphate, facilitating its incorporation into glycolysis and energy production. Key enzymes in this pathway include:

- Galactokinase : Converts galactose to galactose-1-phosphate.

- Galactose-1-phosphate uridylyltransferase : Converts galactose-1-phosphate to UDP-galactose.

- UDP-galactose 4'-epimerase : Interconverts UDP-galactose and UDP-glucose.

Energy Metabolism

α-D-Gal-1-P-K2 is critical for energy metabolism, particularly in organisms that utilize galactose as a carbon source. It acts as an intermediate metabolite, allowing for the efficient conversion of galactose into glucose derivatives that can enter metabolic pathways for energy production .

Cellular Signaling

Recent studies suggest that α-D-Gal-1-P-K2 may also play a role in cellular signaling pathways beyond carbohydrate metabolism. It is being investigated for its potential involvement in nutrient sensing and the regulation of gene expression, which are crucial for maintaining cellular homeostasis and responding to metabolic changes .

Research Findings

Several studies have highlighted the importance of α-D-Gal-1-P-K2 in understanding metabolic disorders such as galactosemia, where there is an accumulation of galactose and its metabolites due to enzyme deficiencies. Elevated levels of α-D-Gal-1-P have been observed in patients with this condition, indicating its potential as a biomarker for diagnosis and monitoring .

Case Studies

- Galactosemia Research : A study conducted on patients with classic galactosemia demonstrated significantly higher levels of α-D-Gal-1-P compared to healthy controls. This finding suggests that monitoring α-D-Gal-1-P levels could be beneficial for assessing disease severity and treatment efficacy .

- Enzyme Activity Studies : Research utilizing α-D-Gal-1-P-K2 has provided insights into the enzymatic mechanisms involved in galactose metabolism. For instance, studies have shown how variations in enzyme activity can affect the conversion rates of galactose to glucose derivatives, impacting overall energy metabolism .

Applications

The unique properties of α-D-Gal-1-P-K2 make it valuable not only in research but also in potential therapeutic applications:

- Biochemical Research : Used extensively to study the Leloir pathway and related enzymatic activities.

- Therapeutic Development : Investigated as a potential target for therapies aimed at treating metabolic disorders associated with galactose metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alpha-D-Glucose 1-phosphate dipotassium salt | C₆H₁₁K₂O₉P | More prevalent in energy metabolism |

| Alpha-D-Mannose 1-phosphate dipotassium salt | C₆H₁₁K₂O₉P | Involved in mannose metabolism |

| Beta-D-Galactose 1-phosphate dipotassium salt | C₆H₁₁K₂O₉P | Different anomeric configuration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.